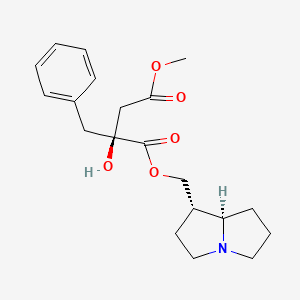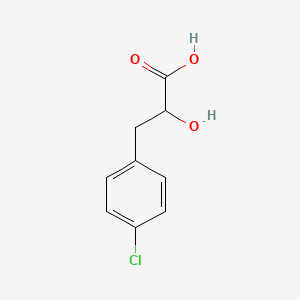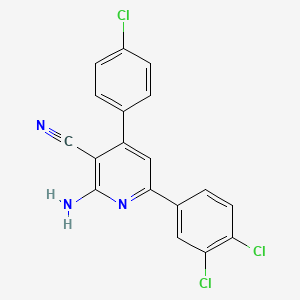![molecular formula C17H14O7 B3034883 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one CAS No. 24562-58-1](/img/structure/B3034883.png)
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one
Übersicht
Beschreibung
The compound 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one is a derivative of the xanthene class, which is known for its diverse biological activities. Xanthenes and their derivatives have been studied extensively due to their pharmacological properties, including antiviral, antibacterial, anti-inflammatory, and CCR1 antagonist activities .
Synthesis Analysis
The synthesis of xanthenone derivatives, such as 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one, can be achieved through various methods. One approach involves the condensation of dimedone, aromatic aldehydes, and 3,4-methylenedioxyphenol using a catalytic amount of TiO2-CNTs nanocomposite in aqueous media . This method is advantageous due to its high yields, mild reaction conditions, and environmental friendliness. Another synthesis route is the addition of 9-lithioxanthene to functionalized acetaldehydes or the addition of carbanions to xanthene-9-carbaldehyde, followed by a Wagner-Meerwein rearrangement under acidic catalysis to produce dibenz[b,f]oxepin derivatives .
Molecular Structure Analysis
The molecular structure of xanthenone derivatives is characterized by the presence of the xanthene core, which is a dibenzopyran moiety. The structure of these compounds can be further elucidated using spectroscopic techniques such as IR, 1H, and 13C NMR spectroscopy . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.
Chemical Reactions Analysis
Xanthenone derivatives can undergo various chemical reactions, including the Wagner-Meerwein rearrangement, which involves the transformation of 9-(hydroxy)alkyl xanthenes into 10-substituted dibenz[b,f]oxepins . This rearrangement is significant as it opens up pathways to synthesize neuroactive substances and other pharmacologically relevant compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthenone derivatives are influenced by their molecular structure. The synthesized compounds exhibit satisfactory elemental analyses and are characterized by their high yields and purity . The presence of multiple methoxy groups in the compound 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one suggests that it may have increased solubility in organic solvents, which is beneficial for its application in biological systems.
Wissenschaftliche Forschungsanwendungen
Green Synthesis
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one and its derivatives are synthesized using eco-friendly methods. For instance, TiO2-CNTs nanocomposite, an environmentally friendly catalyst, has been used for synthesizing xanthenone derivatives in aqueous media (Samani, Abdolmohammadi, & Otaredi-Kashani, 2018).
Synthesis Methodologies
Several methodologies have been developed for synthesizing xanthenone derivatives. These include sulfamic acid catalysis under solvent-free conditions (Heravi, Alinejhad, Bakhtiari, & Oskooie, 2010) and HClO4–SiO2-catalyzed synthesis (Wu, Wu, Yan, & Fang, 2010).
Anticancer Activity
Xanthenone derivatives have been studied for their potential anticancer activities. A study involving calixarenes-catalyzed syntheses of xanthenones showed significant antiproliferative activity against human cancer cells (da Silva et al., 2015).
Molecular Structure Analysis
Research has been conducted on the molecular structures and conformational properties of xanthene-based compounds. For example, a study on 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one provided insights into the hydrogen-bonded chain of rings and pi-stacked hydrogen-bonded chains in these molecules (Cuervo, Abonía, Cobo, & Glidewell, 2009).
Applications in Organic Synthesis
These compounds are also important in the field of organic synthesis. For instance, tungstate sulfuric acid has been used for the synthesis of 9-Aryl 1,8-dioxoöctahydroxanthenes derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Karami, Eskandari, Gholipour, & Jamshidi, 2013).
Optical Properties
The optical properties of xanthene-based fluorescent dyes, which are closely related to xanthenones, have been studied for applications in protein labeling and fluorescence spectroscopy (Razmkhah, Little, Sandhu, Dafforn, & Rodger, 2014).
Safety and Hazards
The compound is not classified under physical, health, or environmental hazards according to the GHS classification . In case of exposure, immediate medical attention is required . For eye exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes . For skin exposure, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, do not induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, remove from exposure and move to fresh air immediately .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those bearing the trimethoxyphenyl (tmp) group, have been reported to inhibit several protein targets such as heat shock protein90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), vascular endothelial growth factor 2 (vegfr2), p-glycoprotein (p-gp), platelet-activating factor (paf), platelet-derived growth factor receptorβ, and cyclooxygenase 1 and 2 (cox-1 and cox-2) .
Mode of Action
For instance, compounds with the TMP group have been shown to fit into the pocket of β-tubulin, leading to decreased cytotoxic activity .
Eigenschaften
IUPAC Name |
7,8,9-trimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-19-13-6-12-14(17(21-3)16(13)20-2)15(18)8-4-10-11(23-7-22-10)5-9(8)24-12/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQKHIKTOPNBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



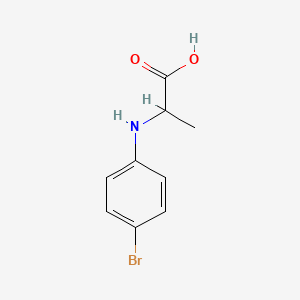
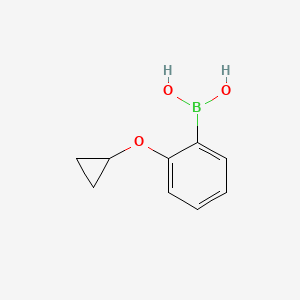
![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3034802.png)
![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)

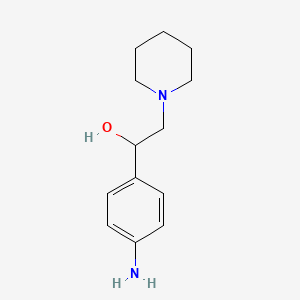
![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)


